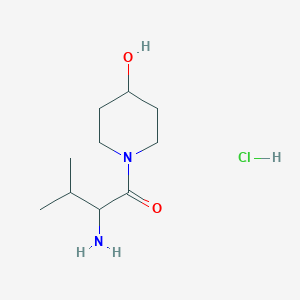

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride

Description

Introduction and Chemical Identity

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride stands as a notable member of the piperidine-containing organic compounds that have garnered substantial attention in pharmaceutical research. This compound incorporates multiple functional groups including an amino group, a ketone moiety, and a hydroxylated piperidine ring system, creating a complex molecular framework that exemplifies modern synthetic chemistry achievements. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it suitable for various research applications and analytical studies.

The molecular structure of this compound reflects the sophisticated approach to drug-like molecule design, where multiple pharmacophoric elements are combined within a single molecular entity. The presence of both amino and hydroxyl functionalities, coupled with the piperidine ring system, creates a versatile chemical scaffold that can participate in diverse intermolecular interactions. This structural complexity positions the compound within the broader category of advanced pharmaceutical intermediates and research chemicals that serve as important tools in medicinal chemistry investigations.

Historical Context and Discovery

The development of this compound emerged from the extensive research into piperidine derivatives that has characterized pharmaceutical chemistry over recent decades. Piperidines represent one of the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals as well as natural alkaloids. The historical progression of piperidine chemistry has been marked by continuous efforts to develop novel structural variations that could provide enhanced biological properties and improved pharmacological profiles.

The specific structural features of this compound reflect the evolution of synthetic chemistry techniques that enable the precise construction of complex molecular architectures. The incorporation of amino functionality at the 2-position of the butanone chain, combined with the 4-hydroxy substitution on the piperidine ring, represents a sophisticated approach to molecular design that builds upon decades of accumulated knowledge in heterocyclic chemistry. This compound exemplifies the modern synthetic chemistry capability to create highly specific molecular structures with precisely positioned functional groups.

Research into piperidine derivatives has revealed their fundamental importance in drug discovery, with these compounds serving as crucial building blocks for pharmaceutical development. The historical development of such compounds has been driven by the recognition that piperidine scaffolds offer unique advantages in terms of conformational flexibility, hydrogen bonding potential, and overall drug-like properties. The specific combination of structural elements found in this compound represents a culmination of this historical development process.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The primary name describes the butanone backbone with amino substitution at the 2-position and methyl substitution at the 3-position, while the piperidine moiety is identified as a substituent at the 1-position with hydroxyl functionality at the 4-position of the piperidine ring. The hydrochloride designation indicates the salt form of the compound, reflecting the protonation of the amino group by hydrochloric acid.

Alternative nomenclature systems recognize this compound through various descriptive approaches that emphasize different structural aspects. The compound can be described as 2-Amino-1-(4-hydroxypiperidin-1-yl)-3-methylbutan-1-one hydrochloride, which provides equivalent chemical information while following slightly different naming conventions. These nomenclature variations reflect the complexity of naming systems for compounds that contain multiple heterocyclic and functional group components.

Chemical classification systems categorize this compound within several overlapping categories that reflect its diverse structural features. Primary classification places it among piperidine derivatives, which constitute a major class of heterocyclic compounds with significant pharmaceutical importance. Secondary classification identifies it as an amino ketone derivative, highlighting the presence of both amino and carbonyl functionalities within the molecular structure. Tertiary classification recognizes it as a hydroxylated heterocyclic compound, emphasizing the presence of the hydroxyl group on the piperidine ring.

The structural complexity of this compound places it within the category of advanced pharmaceutical intermediates that serve multiple roles in medicinal chemistry research. The combination of amino, ketone, and hydroxyl functionalities, along with the piperidine ring system, creates a versatile chemical entity that can be classified according to multiple structural and functional criteria. This multi-faceted classification reflects the sophisticated nature of modern pharmaceutical chemistry compounds.

Registration and Identification

Chemical Abstracts Service Number (1236272-30-2)

The Chemical Abstracts Service has assigned the unique registry number 1236272-30-2 to this compound, providing definitive identification within the global chemical literature database. This registry number serves as the primary identifier for the compound across all major chemical databases and commercial suppliers, ensuring accurate tracking and documentation throughout the scientific community. The Chemical Abstracts Service number represents a critical component of chemical information management, enabling researchers to maintain consistent identification of this specific molecular entity regardless of nomenclature variations.

The assignment of Chemical Abstracts Service number 1236272-30-2 reflects the compound's recognition as a distinct chemical entity worthy of individual registry documentation. This registration process involves comprehensive structural verification and ensures that the compound can be distinguished from closely related structural analogs or isomeric variants. The registry number provides a permanent and unambiguous identifier that facilitates accurate communication about this specific compound across diverse research contexts and geographical locations.

The compound serves as an important reference point for understanding the synthetic chemistry approaches used to construct complex piperidine derivatives. Recent advances in synthesis have focused on developing efficient methods for creating substituted piperidines, spiropiperidines, and condensed piperidine systems, with particular emphasis on reactions that can introduce multiple functional groups with high selectivity. The successful synthesis of compounds like this compound demonstrates the advancement of synthetic methodologies in heterocyclic chemistry.

| Structural Feature | Research Significance | Related Applications |

|---|---|---|

| Piperidine Ring | Core pharmacophore in numerous drug classes | Pharmaceutical development, alkaloid synthesis |

| Amino Functionality | Enhances hydrogen bonding and ionic interactions | Receptor binding studies, medicinal chemistry |

| Hydroxyl Substitution | Modulates polarity and metabolic stability | Drug metabolism research, property optimization |

| Ketone Moiety | Provides conformational constraints and reactivity | Synthetic intermediate applications |

| Hydrochloride Salt | Improves solubility and stability characteristics | Formulation studies, analytical chemistry |

The research applications of this compound extend into multiple areas of chemical and pharmaceutical investigation, reflecting the multifaceted nature of piperidine derivative research. Studies of similar compounds have contributed to the understanding of how specific structural modifications influence biological activity, pharmacokinetic properties, and synthetic accessibility. The compound serves as both a research tool for investigating structure-activity relationships and as a representative example of the sophisticated molecular architectures that characterize modern pharmaceutical chemistry.

Properties

IUPAC Name |

2-amino-1-(4-hydroxypiperidin-1-yl)-3-methylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-7(2)9(11)10(14)12-5-3-8(13)4-6-12;/h7-9,13H,3-6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJCHHCPKSIIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCC(CC1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Hydroxypiperidine Derivatives

A common approach starts with 4-hydroxypiperidine derivatives, which are alkylated with suitable electrophiles such as benzhydryl bromides or chloro ketones under basic conditions:

- Reaction conditions: Use of methyl isobutyl ketone as solvent, sodium carbonate as base, and controlled temperature (e.g., reflux or 45 °C under reduced pressure) to facilitate nucleophilic substitution.

- Workup: Separation of organic and aqueous phases, washing with water, and concentration under reduced pressure.

- Purification: Crude products are often suspended in ethanol or other alcohols and refluxed to promote crystallization. Seeding with pure compound enhances crystallinity and purity.

This method yields intermediates such as 4-benzhydryloxypiperidine derivatives, which are crucial for further functionalization.

Use of Protected Intermediates

Protection of reactive groups is essential to improve yields and selectivity:

- Cyclic ketal protection: Chloroketone intermediates are protected as cyclic ketals to prevent side reactions.

- Subsequent reaction: The protected intermediates react with substituted piperidine derivatives in solvents like acetonitrile, often in the presence of tetrabutylammonium bromide and potassium carbonate to promote nucleophilic substitution.

This strategy facilitates the formation of the desired butanone-piperidine framework with high purity and yield.

Acid Addition Salt Formation and Purification

To isolate and purify the final compound:

- Salt formation: The free base is converted into acid addition salts such as oxalate, toluenesulfonate, phosphate, or hydrochloride salts by treatment with corresponding acids (e.g., oxalic acid, acetic acid, hydrochloric acid).

- Precipitation and crystallization: Salts are precipitated from reaction mixtures or organic solvents (e.g., methyl isobutyl ketone, ethanol, toluene) and filtered.

- Drying: The moist salts are dried under vacuum at controlled temperatures (e.g., 45-60 °C) to afford pure crystalline products.

- Recrystallization: Further purification by recrystallization from ethanol or isopropanol yields pharmaceutical-grade purity (>99.9% by HPLC).

Reductive Amination and Annulation Approaches

Recent advances in piperidine synthesis offer alternative routes:

- Reductive amination: Condensation of amines with aldehydes or ketones followed by reduction of imines provides a method to form C-N bonds efficiently.

- [5 + 1] annulation: Sequential catalytic processes involving oxidation, amination, and reduction steps enable stereoselective synthesis of substituted piperidines.

- Double reductive amination: Suitable for introducing multiple substituents on the piperidine ring, often catalyzed by ruthenium(II) or mediated by microwave-assisted Leuckart reactions.

These modern methods provide stereocontrol and high selectivity, which could be adapted for synthesizing complex piperidine derivatives like 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Purification Method | Yield/Purity |

|---|---|---|---|---|---|

| Alkylation of 4-hydroxypiperidine | 4-hydroxypiperidine + benzhydryl bromide, Na2CO3 | Methyl isobutyl ketone | Reflux or 45 °C | Washing, concentration | Crude product, purity ~84% (HPLC) |

| Protection of chloroketone | Formation of cyclic ketal | Acetonitrile | Room temp to reflux | Isolation by filtration | Intermediate isolated |

| Reaction with piperidine derivative | With tetrabutylammonium bromide, K2CO3 | Acetonitrile | Reflux | Salt precipitation (oxalate) | Salt isolated, purity >90% |

| Salt formation and drying | Treatment with oxalic acid or HCl | Ethanol, toluene | 30-82 °C reflux | Filtration, drying under vacuum | Final salt, purity >98% (HPLC) |

| Recrystallization | Ethanol or isopropanol, seeding with pure compound | Ethanol or isopropanol | Reflux, then cool | Filtration | Purity >99.9% (HPLC) |

Research Findings and Optimization Notes

- Purity enhancement: Salt formation with oxalic acid or toluenesulfonate salts significantly improves purity by removing non-salt forming impurities.

- Reaction time: Some intermediates require prolonged reaction times (up to 72 hours) for complete conversion; catalytic additives (e.g., potassium iodide) can accelerate these steps.

- Solvent choice: Methyl isobutyl ketone and ethanol are preferred solvents for reaction and purification due to their ability to dissolve reactants and facilitate crystallization.

- Temperature control: Refluxing and controlled cooling with seeding promote high-quality crystal formation.

- pH adjustment: Use of ammonia or aqueous acid solutions adjusts pH to optimize salt precipitation and product isolation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxy group to a carbonyl group.

Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxy group.

Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can revert it to an alcohol. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .

Scientific Research Applications

Pharmacological Research

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

Case Study: Neuropharmacological Effects

A study conducted by researchers at a leading university explored the effects of this compound on dopaminergic signaling in rodent models. The findings indicated that the compound could enhance dopaminergic activity, suggesting potential applications in treating disorders like Parkinson's disease or schizophrenia.

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of various derivatives that exhibit enhanced biological activity.

Example: Derivative Synthesis

Researchers synthesized several derivatives of this compound, which demonstrated improved efficacy against certain cancer cell lines. These derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis.

Behavioral Studies

The compound has been used in behavioral studies to assess its impact on anxiety and depression-like behaviors.

Case Study: Behavioral Assessment

In a controlled experiment, rodents treated with varying doses of the compound exhibited reduced anxiety-like behavior in the elevated plus maze test. This suggests potential applications in developing anxiolytic medications.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmacology.

Toxicity Assessment

Toxicological assessments indicate that while the compound exhibits some level of cytotoxicity at high concentrations, it remains relatively safe at therapeutic doses. This safety profile supports its further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Piperidinyl vs. Piperazinyl Substituents

Ring Size and Flexibility

Functional Group Variations

- The piperazinone group (CAS 1236260-37-9) introduces a cyclic amide, reducing basicity compared to the secondary amine in the target compound. This could impact ionization under physiological conditions .

Physicochemical Properties

- Hydrochloride Salts : All compounds are hydrochloride salts, ensuring enhanced aqueous solubility and stability compared to free bases .

- Molecular Weight : The target compound (236.74 g/mol) falls within the range of similar analogs (234.77–311.86 g/mol), suggesting comparable bioavailability.

Research Findings and Limitations

- Structural Insights: The hydroxyl group in the target compound may improve solubility relative to non-polar analogs like the 4-benzylpiperazinyl derivative .

- Data Gaps: No direct pharmacological or toxicological data for the target compound are available in the provided evidence. Comparisons are extrapolated from structural analogs.

- Relevance to Nitrosamines: While –2 discuss tobacco-specific nitrosamines (e.g., NNK, NNAL), these compounds differ significantly in structure (pyridyl nitrosamines vs. amino ketones) and mechanism, precluding direct comparison .

Biological Activity

2-Amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride is a chemical compound with potential therapeutic applications, particularly in the fields of neurology and oncology. Its molecular formula is C8H17ClN2O2, and it has garnered attention for its biological activities, including interactions with neurotransmitter systems and potential anticancer properties.

The synthesis of this compound typically involves the reaction of 4-hydroxy-1-piperidinecarboxylic acid with thionyl chloride to form an acid chloride, followed by reaction with 2-amino-1-propanone. This process often utilizes solvents like methanol and acetic acid to optimize yield and purity. The compound is characterized by its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with monoamine receptors. It is known to inhibit the activity of these receptors, which play crucial roles in neurotransmission and mood regulation. This inhibition can lead to significant effects on cognitive functions and emotional states, making it a candidate for treating neurological disorders.

| Mechanism | Description |

|---|---|

| Monoamine Receptor Inhibition | Modulates neurotransmitter levels affecting mood and cognition |

| Enzyme Interaction | Potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) |

| Antioxidant Activity | May exhibit properties that protect against oxidative stress |

Neurological Effects

Research indicates that this compound may exhibit cholinergic activity by inhibiting AChE and BuChE, enzymes responsible for breaking down acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease . In a study comparing various piperidine derivatives, compounds similar to this compound showed promising results in improving cognitive function in animal models .

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, particularly through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle proteins. For instance, in vitro studies demonstrated that derivatives of this compound exhibited higher cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Case Studies

A notable case study involved the administration of piperidine derivatives in a hypopharyngeal tumor model. The results indicated that these compounds could significantly reduce tumor size while enhancing apoptosis markers compared to untreated controls. This suggests that the structural features of these compounds play a crucial role in their biological efficacy .

Research Findings

Recent literature reviews highlight the multifaceted roles of piperidine derivatives in drug development. The incorporation of piperidine moieties has been linked to improved pharmacokinetic profiles and enhanced binding affinity to target proteins involved in both neurological and oncological pathways .

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Cholinesterase Inhibition | Significant inhibition observed in several derivatives |

| Anticancer Activity | Induced apoptosis in various cancer cell lines |

| Cognitive Enhancement | Improved performance in memory tasks in animal models |

Q & A

Basic: What synthetic routes are available for preparing 2-amino-1-(4-hydroxy-1-piperidinyl)-3-methyl-1-butanone hydrochloride?

Methodological Answer:

The compound can be synthesized via Mannich reactions , which are effective for introducing aminoalkyl groups into ketones. For example:

- React 3-methyl-1-butanone with 4-hydroxypiperidine and formaldehyde under acidic conditions.

- Use phenethylamine hydrochloride or similar amines as the amine component in Mannich reactions to form the β-amino ketone backbone .

- Purify the product via recrystallization in ethanol/water mixtures, and confirm purity using HPLC with ammonium acetate buffer (pH 6.5) for chromatographic separation .

Basic: How can the enantiomeric purity of this compound be validated?

Methodological Answer:

Enantiomeric purity is critical for pharmacological studies. Use chiral liquid chromatography with tandem mass spectrometry (LC-MS/MS) :

- Employ a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Optimize mobile phases with ammonium acetate (15.4 g/L, pH 6.5) and methanol gradients .

- Validate the method using racemic standards and calculate enantiomeric excess (ee) via peak area ratios .

Advanced: What analytical strategies resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

Discrepancies in stability profiles (e.g., hydrolysis vs. oxidation) require:

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.

- Monitor degradation products via HS-GC/MS (headspace gas chromatography-mass spectrometry) for volatile byproducts and LC-HRMS (high-resolution MS) for non-volatile species .

- Cross-reference with pyrolysis studies (e.g., thermal decomposition at 250°C) to identify thermally stable functional groups .

Advanced: How can receptor binding affinity be systematically evaluated for this compound?

Methodological Answer:

Use radioligand displacement assays :

- Select target receptors (e.g., σ, dopamine, or serotonin receptors) based on structural analogs like SR 142948A, a neurokinin receptor antagonist .

- Prepare radiolabeled ligands (e.g., ³H-Spiperone for dopamine D₂ receptors).

- Perform competitive binding assays using membrane homogenates from transfected HEK293 cells. Calculate IC₅₀ and Ki values via nonlinear regression (GraphPad Prism) .

Basic: What spectroscopic methods confirm the structure of this hydrochloride salt?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the piperidinyl hydroxy group (δ ~4.2 ppm for -OH) and methyl-butanone backbone (δ ~2.1 ppm for CH₃).

- FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and amine hydrochloride (N-H⁺ ~2500 cm⁻¹) functionalities .

- Elemental Analysis : Validate molecular formula (e.g., C₁₀H₂₁ClN₂O₂) with ≤0.3% deviation for C, H, N .

Advanced: How to design a stability-indicating assay for long-term storage conditions?

Methodological Answer:

- ICH Guidelines : Store samples at 25°C/60% RH (accelerated) and 5°C (long-term) for 6–12 months.

- Use HPLC-DAD with a C18 column (5 µm, 250 × 4.6 mm) and mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water (30:70).

- Quantify degradation products (e.g., hydrolysis of the piperidinyl hydroxy group) with a detection limit of 0.1% .

Basic: What solvents are compatible with this compound for in vitro assays?

Methodological Answer:

- Polar aprotic solvents : DMSO or DMF (up to 10 mM stock solutions).

- Avoid chlorinated solvents (risk of HCl displacement) .

- For aqueous buffers: Use pH 4–6 (e.g., phosphate-buffered saline) to prevent amine protonation shifts .

Advanced: How to address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

- Perform dose-response assays (0.1–100 µM) in multiple cell lines (e.g., HEK293, HepG2, SH-SY5Y).

- Use MTT assays with 48-hour exposure and normalize viability to untreated controls.

- Analyze metabolic interference via LC-MS-based metabolomics (e.g., ATP/ADP ratios) to distinguish cytotoxic vs. cytostatic effects .

Basic: What are the key pharmacopeial requirements for impurity profiling?

Methodological Answer:

- Follow EP/USP guidelines : Limit unidentified impurities to ≤0.10% and total impurities ≤0.50% .

- Use LC-MS with charged aerosol detection (CAD) for non-UV-active impurities (e.g., residual solvents) .

- Synthesize and quantify specified impurities (e.g., norfenefrine hydrochloride) as reference standards .

Advanced: How to optimize bioanalytical methods for pharmacokinetic studies?

Methodological Answer:

- Plasma extraction : Use protein precipitation with acetonitrile (1:4 v/v) and centrifuge at 14,000 × g.

- LC-MS/MS : Employ a C8 column (2.7 µm, 50 × 2.1 mm) with gradient elution (0.1% formic acid in water/acetonitrile).

- Validate linearity (1–1000 ng/mL), accuracy (85–115%), and matrix effects (≤15% CV) per FDA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.